N'-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. It is a Schiff base hydrazone, which is a type of compound formed by the condensation of hydrazides with aldehydes or ketones. This compound is characterized by the presence of a methoxyphenyl group and a benzenesulfonohydrazide moiety, making it an interesting subject for chemical and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide typically involves the reaction of 2-methoxybenzaldehyde with benzenesulfonohydrazide under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2-methoxyphenyl)methylidene]benzenesulfonohydrazide is unique due to its specific structural features, such as the methoxy group and the benzenesulfonohydrazide moiety.
Properties
CAS No. |
145260-32-8 |
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Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
N-[(Z)-(2-methoxyphenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-19-14-10-6-5-7-12(14)11-15-16-20(17,18)13-8-3-2-4-9-13/h2-11,16H,1H3/b15-11- |
InChI Key |
NWEDWKGLPDLJII-PTNGSMBKSA-N |
SMILES |
COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NS(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=NNS(=O)(=O)C2=CC=CC=C2 |
solubility |
not available |
Origin of Product |
United States |
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